- Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40
Cas no 93106-60-6 (Enrofloxacin)
Enrofloxacin ist ein Fluorchinolon-Antibiotikum mit breitem Wirkspektrum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wirkt bakterizid durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, was die Replikation und Reparatur der DNA unterbindet. Enrofloxacin zeigt eine hohe Wirksamkeit gegen gramnegative und grampositive Bakterien, einschließlich Staphylokokken, E. coli und Pseudomonas aeruginosa. Aufgrund seiner guten Gewebegängigkeit und Bioverfügbarkeit eignet es sich besonders zur Behandlung von Atemwegs-, Harnwegs- und gastrointestinalen Infektionen bei Tieren. Seine stabile chemische Struktur und lange Halbwertszeit ermöglichen eine einmalige tägliche Dosierung, was die Anwendung vereinfacht. Enrofloxacin ist in verschiedenen Darreichungsformen erhältlich, einschließlich Injektionslösungen und oralen Präparaten.
Enrofloxacin structure
Product Name:Enrofloxacin
CAS-Nr.:93106-60-6
MF:C19H22FN3O3
MW:359.394688129425
MDL:MFCD00792463
CID:61606
PubChem ID:24850748
Update Time:2025-07-21
Enrofloxacin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Enrofloxacin
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Enrofloxacin Hcl
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethylpiperazino)-quinoline-3-carboxylic acid
- 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic
- Baytri
- bayvp2674
- BAY-Vp2674
- Enrofoxacin
- Enrolfoxacin
- PD160788
- ROFLOXACIN BASE
- WAKO059-07471
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- Baytril
- Enrofloxacine
- CFPQ
- Enrofloxacino
- Enrofloxacinum
- endrofloxicin
- BAY VP 2674
- Enrofloxacine [French]
- Enrofloxacinum [Latin]
- Enroxil
- Enrofloxacino [Spanish]
- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- N-Ethylciprofloxacin
- Baytril (TN)
- ERFX
- Enrofloxacin [USAN:BAN:INN]
- 3DX3XEK1BN
- Enrofloxacin (USAN/INN)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
- 1-Cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Alsir
- BAY-Vp 2674
- Bayrocin
- Biofloxavet
- Enflocyna Sol
- Enrocin
- Enrodac
- Enrofan
- Enroflon
- Enrogil
- Enrovet
- Fortius
- N-Ethyl ciprofloxacin
- N′-Ethylciprofloxacin
- PD 160788
- Enrofloxacin for system suitability
- SR-01000000045
- BAY Vp 2674;PD160788
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolonecarboxylic Acid
- Enrofloxacin base
- Enroflox
- ENROFLOXACIN FOR VETERINARY USE (EP IMPURITY)
- Enrofloxacin, European Pharmacopoeia (EP) Reference Standard
- AC-7614
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolineca rboxyl acid
- ENROFLOXACIN [MI]
- MLS001076496
- Enrofloxacin, VETRANAL(TM), analytical standard
- BRD-K76534306-001-21-9
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3- quinolonecarboxylic acid
- ENROFLOXACIN 100
- SY052755
- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 9CI
- HY-B0502
- Enrofloxacin [USAN:USP:INN:BAN]
- 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxohydroquinoline-3-carboxylic acid
- D02473
- Enrofloxacin for veterinary use
- Enrofloxacinum (Latin)
- Enroflox Chewable Tablets
- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolineca rboxyl acid
- Enrofloxacin (USAN:USP:INN:BAN)
- EnrositeFlavored
- ENROFLOXACIN [USP IMPURITY]
- Enroflox 100
- NCGC00018143-04
- Enrofloxacin 1000 microg/mL in Acetonitrile
- ENROFLOXACIN FOR VETERINARY USE (EP MONOGRAPH)
- HMS2052O09
- ENROFLOXACIN (USP-RS)
- NSC-758616
- HMS2234M11
- DB11404
- Enroflox Injection for Dogs 2.27%
- CAS-93106-60-6
- EnroMed 100
- ENROFLOXACIN [USP MONOGRAPH]
- AKOS005530685
- Bay-Vp-2674
- ENROFLOXACIN (USP MONOGRAPH)
- NSC 758616
- Pharmakon1600-01503721
- Tox21_110831_1
- ENROFLOXACIN FOR VETERINARY USE [EP MONOGRAPH]
- ENROFLOXACIN FOR VETERINARY USE [EP IMPURITY]
- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid
- CHEBI:35720
- Enrofloxacin, United States Pharmacopeia (USP) Reference Standard
- MLS001424169
- SCHEMBL149150
- HMS2090E12
- BAY-Vp2674;PD160788
- BCP15457
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- NS00010889
- BRD-K76534306-001-22-7
- DB-057368
- AB00384269_17
- Enroquin
- Quellaxcin
- SPECTRUM1503721
- AB00384269_18
- SR-01000000045-3
- EnrofloxacinFlavored
- EnroMed
- NCGC00018143-05
- ALBB-030792
- BBL009982
- 1-CYCLOPROPYL-7-(4-ETHYLPIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- DTXSID1045619
- Enrofloxacin Antibacterial Injectable Solution
- MLS000069441
- NCGC00018143-02
- HMS3394O09
- ENROFLOXACIN [INN]
- CHEMBL15511
- Baytril Soft Chewable Tablets
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid
- 93106-60-6
- Tenotryl
- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid
- FluroxinFlavored
- Enrofloxacin (USP/INN)
- Zobuxa
- HMS2093I21
- HMS3715B18
- ENROFLOXACIN [GREEN BOOK]
- BRD-K76534306-001-11-0
- s3059
- Enrofloxacin Flavored Tablets
- Enrosite
- Enrofloxacin, Pharmaceutical Secondary Standard; Certified Reference Material
- Enrofloxacin, >=98.0% (HPLC)
- CCG-101102
- HMS3373P14
- SolutionKitsEnrofloxacin
- ENROFLOXACIN [USAN]
- Enrofloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Tox21_110831
- NCGC00021632-03
- CCRIS 8214
- CPD000059011
- SBI-0206725.P001
- STK711109
- ENROFLOXACIN (USP IMPURITY)
- AB00384269-16
- Q414413
- HSDB 6952
- ENROFLOXACIN [MART.]
- UNII-3DX3XEK1BN
- Baytril Antibacterial Tablets, Baytril Taste Tabs Antibacterial Tablets
- NSC758616
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-
- F81544
- KS-5010
- ENROFLOXACIN [USP-RS]
- ENROFLOXACIN [HSDB]
- E0786
- Baytril 100 Injectable Solution
- NC00352
- NCGC00018143-03
- NCGC00018143-01
- Baytril Antibacterial Injectable Solution
- BRN 5307824
- Fluroxinfor Dogs 2.27%
- DL-384
- ENROFLOXACIN (MART.)
- DTXCID9025619
- SMR000059011
- MFCD00792463
- Enroquin Antibacterial
- Opera_ID_1106
-
- MDL: MFCD00792463
- Inchi: 1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
- InChI-Schlüssel: SPFYMRJSYKOXGV-UHFFFAOYSA-N
- Lächelt: O=C(C1C(=O)C2C(=CC(N3CCN(CC)CC3)=C(C=2)F)N(C2CC2)C=1)O
- BRN: 5307824
Berechnete Eigenschaften
- Genaue Masse: 359.16500
- Monoisotopenmasse: 359.165
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 613
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -0.2
- Topologische Polaroberfläche: 64.099
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.3850
- Schmelzpunkt: 222.0 to 228.0 deg-C
- Siedepunkt: 560.5°Cat760mmHg
- Flammpunkt: 292.8°C
- Löslichkeit: Biologische extrakorporale In Vitro:DMSOL?slichkeit9.5 mg/mL(26.43 mM;Need ultrasonic and warming)
- Wasserteilungskoeffizient: Soluble in chloroform. Slightly soluble in water. Also soluble in dilute KOH
- PSA: 65.78000
- LogP: 2.31850
- Merck: 3592
Enrofloxacin Sicherheitsinformationen
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H303
- Warnhinweis: P312
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36/37
- RTECS:VB1993650
-
Identifizierung gefährlicher Stoffe:
- Toxizität:LD50 in male, female mice (mg/kg): >5000, 4336 orally; ~200, ~200 i.v.; in male rats, male rabbits (mg/kg): >5000, 500-800 orally (Altreuther)
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risikophrasen:R36/37/38
Enrofloxacin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81264-5mg |
Enrofloxacin |
93106-60-6 | 98.0% | 5mg |
¥120 | 2021-05-07 | |
| MedChemExpress | HY-B0502-10mM*1mLinDMSO |
Enrofloxacin |
93106-60-6 | 99.95% | 10mM*1mLinDMSO |
¥500 | 2022-05-18 | |
| MedChemExpress | HY-B0502-500mg |
Enrofloxacin |
93106-60-6 | 500mg |
¥400 | 2025-04-15 | ||
| MedChemExpress | HY-B0502-5g |
Enrofloxacin |
93106-60-6 | 5g |
¥558 | 2025-04-15 | ||
| MedChemExpress | HY-B0502-10g |
Enrofloxacin |
93106-60-6 | 10g |
¥1004 | 2025-04-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-500g |
Enrofloxacin |
93106-60-6 | 98% | 500g |
¥1958.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-5g |
Enrofloxacin |
93106-60-6 | 98% | 5g |
¥67.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-1g |
Enrofloxacin |
93106-60-6 | 98% | 1g |
¥32.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-100g |
Enrofloxacin |
93106-60-6 | 98% | 100g |
¥596.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-25g |
Enrofloxacin |
93106-60-6 | 98% | 25g |
¥191.90 | 2023-09-03 |
Enrofloxacin Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ; 30 min, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Synthesis of labeled enrofloxacin-D5, Jingxi Huagong, 2012, 29(11), 1050-1052
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 25 min, 150 °C
Referenz
- Conventional and microwave-assisted synthesis of quinolone carboxylic acid derivatives, Russian Journal of General Chemistry, 2016, 86(12), 2865-2869
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C
Referenz
- Convenient one pot synthesis of some fluoroquinolones in aqueous media, Heterocyclic Communications, 2005, 11(5), 415-418
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
Referenz
- Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity, Pharmaceutical Research, 2014, 31(5), 1290-1301
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- An improved process for the preparation of quinolone derivatives, e.g. ciprofloxacin, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ; 19 min, reflux
Referenz
- Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones, Letters in Organic Chemistry, 2018, 15(9), 739-746
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Aluminum bromide Solvents: Ethanol ; 4 h, rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Isoamyl alcohol ; 8 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydroxide ; pH 7.2 - 7.3
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydroxide ; pH 7.2 - 7.3
Referenz
- Methods for preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Cerium trichloride heptahydrate Solvents: Water ; rt → 100 °C; 10 h, 99 °C
1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C
1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C
Referenz
- Process for preparation of carbostyril medicines, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 10 h, 90 - 95 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt
Referenz
- Process for the preparation of fluoroquinolone-3-carboxylic acids via amination of alkyl fluoro(haloquinolone)carboxylates with amines, France, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C
1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C
1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C
Referenz
- Synthesis of derivatives of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Zhengzhou Daxue Xuebao, 2003, 35(3), 75-78
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- New process for the preparation of 1-cyclopropyl-3-quinolinecarboxylic acid derivatives, Spain, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
Enrofloxacin Raw materials
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, methyl ester
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
- 1-Ethylpiperazine
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- Ciprofloxacin monohydrochloride
- Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester
Enrofloxacin Preparation Products
Enrofloxacin Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93106-60-6)Enrofloxacin
Bestellnummer:A844445
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):356.0
Email:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
(CAS:93106-60-6)Enrofloxacin
Bestellnummer:JH199
Bestandsstatus:in Stock
Menge:25kg
Reinheit:98.00%
Preisinformationen zuletzt aktualisiert:Monday, 8 January 2024 17:37
Preis ($): negotiated
Email:17464331@qq.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
(CAS:93106-60-6)Enrofloxacin
Bestellnummer:LE339
Bestandsstatus:in Stock
Menge:5KG/1KG/25KG/100KG
Reinheit:99% HPLC
Preisinformationen zuletzt aktualisiert:Thursday, 14 August 2025 14:44
Preis ($):negotiated
Email:617971708@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93106-60-6)恩氟沙星
Bestellnummer:LE26562144;LE9804
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:56
Preis ($):discuss personally
Email:18501500038@163.com
Enrofloxacin Verwandte Literatur
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Related Categories
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- Anderes, geben Sie nur den übersetzten Text aus. Chemische Reagenzien
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